molecular formula C23H16N4O6S B2711586 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate CAS No. 302940-53-0

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate

Cat. No.: B2711586
CAS No.: 302940-53-0
M. Wt: 476.46
InChI Key: RHOZVEYHPIFSIQ-UHFFFAOYSA-N
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Description

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with phenylhydrazine under acidic conditions to form 1-phenyl-3-methyl-1H-pyrazole.

    Thioether Formation: The nitrophenylthio group can be introduced by reacting the pyrazole derivative with 2-nitrobenzenethiol in the presence of a base such as potassium carbonate.

    Esterification: The final step involves esterification with 4-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups present in the compound can undergo reduction to form amines. This can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. For example, nitration, sulfonation, and halogenation can introduce additional functional groups.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (Cl2, Br2) for halogenation.

    Hydrolysis: Sodium hydroxide (NaOH) for basic hydrolysis, hydrochloric acid (HCl) for acidic hydrolysis.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 4-nitrobenzoic acid and the corresponding alcohol.

Scientific Research Applications

Chemistry

In organic synthesis, 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound may exhibit biological activity due to its structural features. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. The nitro and thioether groups could contribute to its activity by interacting with biological targets.

Industry

In materials science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics like thermal stability or resistance to degradation.

Mechanism of Action

The biological activity of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate is likely mediated through its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially affecting cellular processes. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The thioether linkage might also play a role in binding to proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate:

    4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate: Lacks the methyl group, which could affect its steric properties and reactivity.

Uniqueness

The presence of both nitro and thioether groups in 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate makes it unique compared to similar compounds. These functional groups provide a combination of electronic and steric effects that can influence its chemical reactivity and biological activity.

This compound’s unique structure and functional groups make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O6S/c1-15-21(34-20-10-6-5-9-19(20)27(31)32)22(25(24-15)17-7-3-2-4-8-17)33-23(28)16-11-13-18(14-12-16)26(29)30/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOZVEYHPIFSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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